
TPE2TPy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis[4’-(4’‘-2,2’:6’,2’'-terpyridyl)-biphenyl-4-yl]-1,2-diphenylethene, commonly known as TPE2TPy, is a compound that exhibits aggregation-induced emission (AIE) properties. This means that while it is non-luminescent in solution, it becomes highly emissive when aggregated. This unique property makes this compound a valuable compound in various scientific and industrial applications, particularly in the field of sensing and imaging.
Métodos De Preparación
The synthesis of TPE2TPy typically involves the reaction of 1,2-bis(4-bromophenyl)-1,2-diphenylethene with 4’-(4-bromophenyl)-2,2’:6’,2’'-terpyridine under palladium-catalyzed Suzuki coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran. The product is then purified through column chromatography to obtain pure this compound .
Análisis De Reacciones Químicas
TPE2TPy undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
TPE2TPy has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which TPE2TPy exerts its effects is primarily through its AIE properties. When this compound molecules aggregate, the restriction of intramolecular rotations leads to an increase in fluorescence. This property is exploited in various applications, such as sensing and imaging, where the presence of target molecules or conditions induces aggregation and subsequent fluorescence .
Comparación Con Compuestos Similares
TPE2TPy can be compared with other similar compounds such as:
1-[4’-(4’‘-2,2’6’,2’'-terpyridyl)-biphenyl-4-yl]-1,2,2-triphenylethene (TPETPy): Similar to this compound but with a different molecular structure, leading to variations in its AIE properties.
2,2’6’,2’'-Terpyridine (TPy): A simpler compound that also exhibits metal ion binding properties but lacks the AIE characteristics of this compound.
The uniqueness of this compound lies in its dual terpyridine units, which enhance its metal ion binding capabilities and its AIE properties, making it more versatile for various applications .
Propiedades
Fórmula molecular |
C68H46N6 |
|---|---|
Peso molecular |
947.1 g/mol |
Nombre IUPAC |
4-[4-[4-[(E)-2-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-1,2-diphenylethenyl]phenyl]phenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C68H46N6/c1-3-15-53(16-4-1)67(55-35-31-49(32-36-55)47-23-27-51(28-24-47)57-43-63(59-19-7-11-39-69-59)73-64(44-57)60-20-8-12-40-70-60)68(54-17-5-2-6-18-54)56-37-33-50(34-38-56)48-25-29-52(30-26-48)58-45-65(61-21-9-13-41-71-61)74-66(46-58)62-22-10-14-42-72-62/h1-46H/b68-67+ |
Clave InChI |
KWPBXFRXKWHOBR-KSSWCAPESA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7)/C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1 |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC(=NC(=C1)C1=CC=CC=N1)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


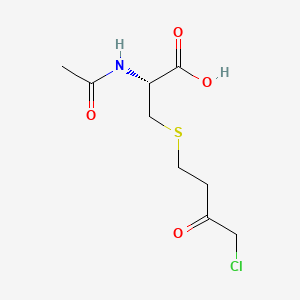
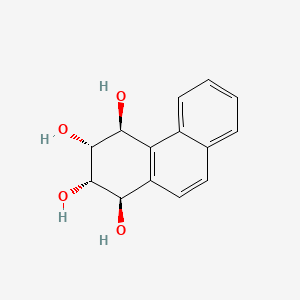
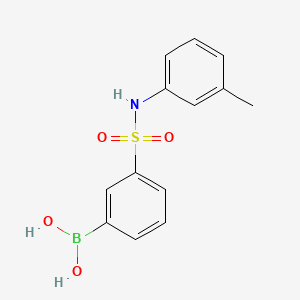
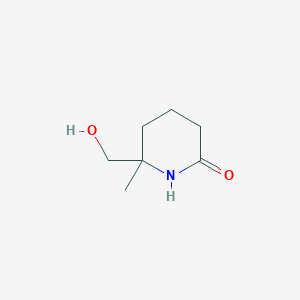
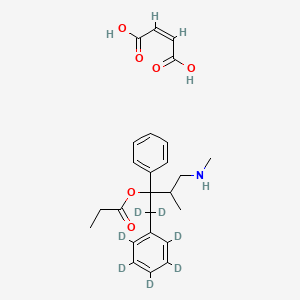
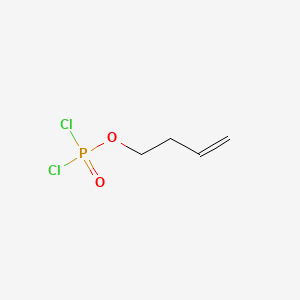
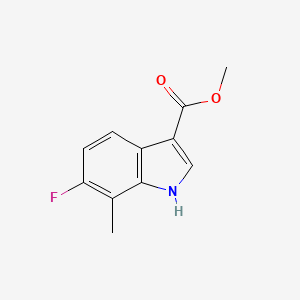
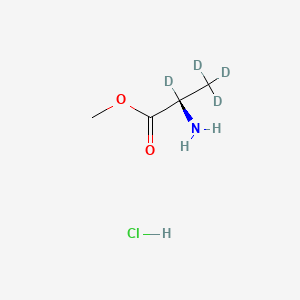
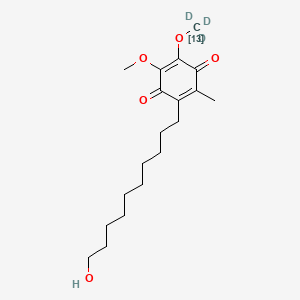
![3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B13443624.png)
![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;hydrochloride](/img/structure/B13443626.png)
![[(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13443629.png)
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B13443639.png)
![2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B13443649.png)
